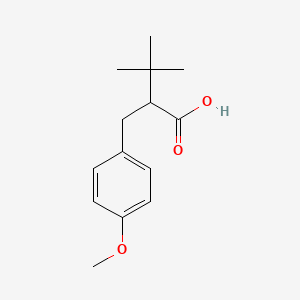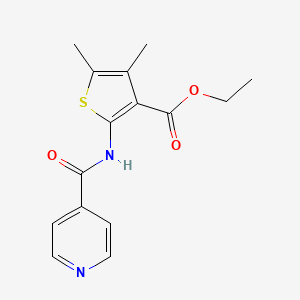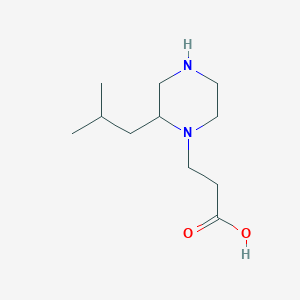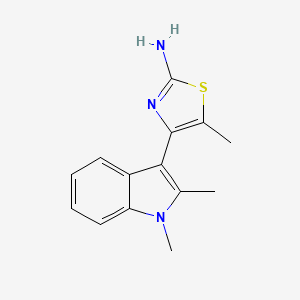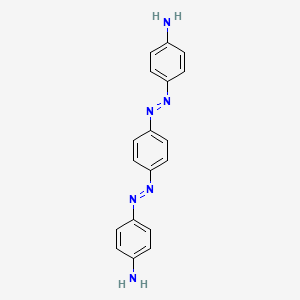
4,4'-(1,4-Phenylenebis(diazene-2,1-diyl))dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) connected to aromatic rings. This particular compound is known for its vibrant color properties, making it useful in various dyeing applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) typically involves the diazotization of benzenamine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: Benzenamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 1,4-phenylenediamine under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) primarily involves its interaction with light and other chemicals. The azo groups can absorb light in the visible spectrum, leading to the compound’s vibrant colors. Additionally, the compound can form stable complexes with various substrates, making it useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 4,4’-[1,4-phenylenebis(1-methylethylidene)]bis-(N-methyl-)
- Benzenamine, 4,4’-[1,4-phenylenebis(2,5-oxazolediyl)]bis-(9CI)
- Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis-
Uniqueness
Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) is unique due to its specific azo linkage and the resulting color properties. Compared to other similar compounds, it offers distinct advantages in dyeing applications due to its stability and vibrant color.
Eigenschaften
CAS-Nummer |
21371-46-0 |
|---|---|
Molekularformel |
C18H16N6 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-[[4-[(4-aminophenyl)diazenyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C18H16N6/c19-13-1-5-15(6-2-13)21-23-17-9-11-18(12-10-17)24-22-16-7-3-14(20)4-8-16/h1-12H,19-20H2 |
InChI-Schlüssel |
GYSBIUPPXQOLIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


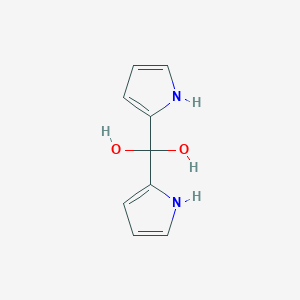
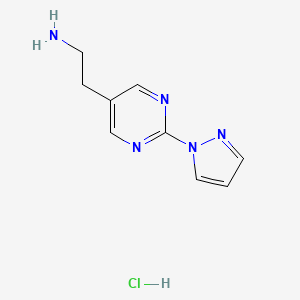
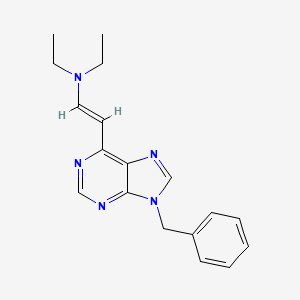
methanone](/img/structure/B14174300.png)



![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)
